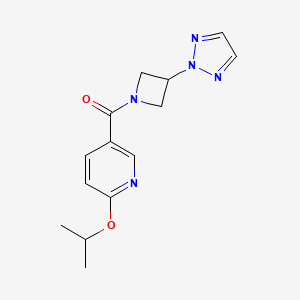
(3-(2H-1,2,3-三唑-2-基)氮杂环丁烷-1-基)(6-异丙氧基吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” has been reported in the literature . For instance, azirine-triazole hybrids were selectively synthesized by the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis
The molecular structure of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” is unique and allows for diverse applications in fields like pharmaceuticals and materials science.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” have been studied . For example, the reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .科学研究应用
Antimicrobial Activity
Compounds containing the 1,2,3-triazole moiety have shown significant antimicrobial activity . For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . The compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
Antioxidant Activity
These compounds have also demonstrated remarkable antioxidant properties . The antioxidant properties of these compounds were evaluated using the DPPH free radical-scavenging assay .
Anticancer Activity
1,2,3-triazoles have been targeted for their anticancer properties . They have been conjugated with other heterocyclic groups to create a variety of bioactive compounds with anticancer actions .
Anti-hypercholesterolemic Activity
Compounds containing the 1,2,3-triazole moiety have shown anti-hypercholesterolemic actions . They have been targeted as a common pharmacological target for the treatment of hypercholesterolemia .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They have been used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
COVID-19 Research
Molecular docking studies have been conducted to evaluate the probable interactions of these compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
作用机制
Target of Action
The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone are likely to be enzymes and receptors in the biological system . The triazole compounds, which this compound is a part of, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone interacts with its targets by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation . It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone’s action are likely to be diverse, given its potential to interact with various enzymes and receptors . For instance, its inhibition of AChE and BuChE activities could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone. For instance, its stability in both acidic and basic conditions enhances its versatility in different biological environments . Furthermore, its strong dipole moment and hydrogen bonding ability can influence its interaction with biomolecular targets in different environmental conditions .
属性
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVFPNGUSYWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)
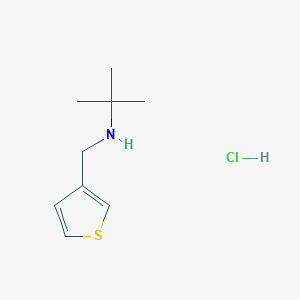
![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)
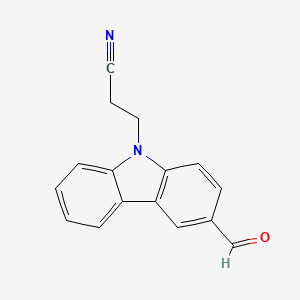
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)
![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)
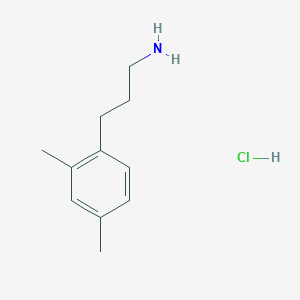
![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)
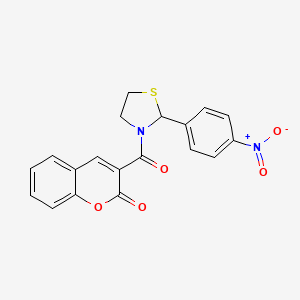
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-4-formyl-8a-[(2S,3R,4S,5R,6R)-4-hydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2711266.png)
![3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)
![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)
![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)